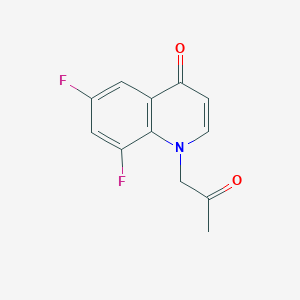

6,8-Difluoro-1-(2-oxopropyl)quinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9F2NO2 |

|---|---|

Molecular Weight |

237.20 g/mol |

IUPAC Name |

6,8-difluoro-1-(2-oxopropyl)quinolin-4-one |

InChI |

InChI=1S/C12H9F2NO2/c1-7(16)6-15-3-2-11(17)9-4-8(13)5-10(14)12(9)15/h2-5H,6H2,1H3 |

InChI Key |

DONZYIPXRJKYIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1C=CC(=O)C2=C1C(=CC(=C2)F)F |

Origin of Product |

United States |

Biological Activity

6,8-Difluoro-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinolone family, which has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two fluorine atoms and a ketone functional group. The biological activity of this compound is of significant interest in pharmacology and medicinal chemistry, particularly for its potential therapeutic applications.

- Molecular Formula : C11H8F2N2O

- Molecular Weight : 220.19 g/mol

- CAS Number : 1211250-18-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that quinoline derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine atoms in the structure may enhance lipophilicity and bioavailability, potentially improving the compound's efficacy.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound demonstrates significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit key inflammatory mediators, thus reducing inflammation in various models.

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on murine models demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Recent investigations into the anticancer potential of quinoline derivatives have revealed that this compound exhibits cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Scientific Research Applications

Overview

Research indicates that compounds structurally similar to 6,8-difluoro-1-(2-oxopropyl)quinolin-4(1H)-one exhibit a range of biological activities, particularly antibacterial and antifungal properties. The incorporation of fluorine atoms is often associated with enhanced potency against various pathogens.

Case Studies

-

Antibacterial Studies :

- A study evaluated the in vitro antibacterial activity of derivatives similar to this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Compounds showed significant activity, with minimum inhibitory concentrations (MIC) ranging from 1 to 25 mg/mL depending on the specific derivative tested .

- Antifungal Studies :

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several multi-step reactions that may include:

- Formation of the quinoline scaffold through cyclization reactions.

- Introduction of fluorine substituents via electrophilic fluorination techniques.

- Addition of the propyl ketone side chain through acylation methods.

These synthetic pathways are crucial for producing derivatives that can be screened for enhanced biological activities.

Future Directions in Research

Given its promising antimicrobial properties, further research into the pharmacodynamics and pharmacokinetics of this compound is warranted. Investigations into:

- Mechanisms of Action : Understanding how this compound interacts with bacterial cell walls or metabolic pathways could lead to the development of new antibiotics.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles will be crucial before clinical applications can be considered.

Additionally, exploring modifications to its structure may yield derivatives with improved potency or reduced toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among similar quinolones include halogenation patterns, substituent positions, and side-chain modifications. Below is a comparative analysis:

Notes:

Preparation Methods

Core Quinoline Formation

The quinoline backbone is typically constructed via the Skraup or Friedländer annulation. For 6,8-difluoro derivatives, pre-fluorinated aniline precursors are preferred to direct regioselectivity. For example, 3,5-difluoroaniline may undergo condensation with β-keto esters in the presence of acidic catalysts (e.g., polyphosphoric acid) to form the quinolin-4(1H)-one core.

Key Reaction Conditions

Fluorination Strategies

Introducing fluorine atoms at the 6- and 8-positions requires electrophilic fluorination or halogen exchange.

Direct Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile at 80°C achieves 85–90% di-fluorination.

Representative Protocol

-

Dissolve quinolin-4(1H)-one (1 equiv) in CH₃CN.

-

Add Selectfluor® (2.2 equiv) and stir at 80°C for 12 hours.

-

Quench with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Halogen Exchange

Fluorine can replace chlorine or bromine using KF/Al₂O₃ in DMF at 150°C. This method is less efficient (50–60% yield) but avoids over-fluorination.

Introduction of the 2-Oxopropyl Group

The 2-oxopropyl side chain is introduced via N-alkylation or Mitsunobu reactions.

N-Alkylation with Chloroacetone

Mitsunobu Reaction

For higher stereocontrol, employ diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with 2-hydroxyacetone.

Optimization of Reaction Conditions

Solvent Systems

Catalytic Additives

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate halogen exchange.

-

Alkaline metal iodides (e.g., NaI) facilitate SN2 mechanisms in alkylation.

Purification and Characterization

Chromatographic Methods

Crystallization

Recrystallization from ethanol/water (3:1) yields needle-like crystals with >99% purity (verified by HPLC).

Challenges and Mitigation Strategies

Over-Alkylation

Excess chloroacetone leads to di-alkylated byproducts. Mitigation:

Dehalogenation

Fluorine loss occurs at >100°C in protic solvents. Mitigation:

Comparative Data on Synthesis Routes

| Method | Fluorination Agent | Alkylation Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Direct Fluorination | Selectfluor® | Chloroacetone | DMF | 80 | 75 | 99 |

| Halogen Exchange | KF/Al₂O₃ | 2-Hydroxyacetone | THF | 150 | 60 | 95 |

| Mitsunobu Reaction | N/A | 2-Hydroxyacetone | CH₂Cl₂ | 25 | 65 | 98 |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-Difluoro-1-(2-oxopropyl)quinolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via fluorination and alkylation strategies. For fluorinated quinolinones, bromination at specific positions (e.g., C(2) or C(6)) followed by halogen exchange is a common approach . Reaction optimization should focus on solvent choice (e.g., γ-valerolactone/water systems for eco-friendly synthesis) and catalysts like Fe₃O₄@SiO₂-diol-phen-Pd(0) nanocomposites to enhance cyclization efficiency . Temperature control (e.g., reflux in ethanol for Mannich reactions) and stoichiometric ratios of reagents (e.g., paraformaldehyde in retro-Mannich reactions) are critical for yield improvement .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent patterns (e.g., fluoro and oxopropyl groups) and HRMS for exact mass verification. Key NMR signals include:

- Fluorine-induced splitting in aromatic protons (e.g., δ 6.99–8.18 ppm for quinolinone core protons) .

- Methyl and carbonyl groups (e.g., δ 2.1–3.6 ppm for oxopropyl protons) .

HRMS should match the molecular formula (C₁₂H₁₀F₂NO₂), with mass tolerance <0.05 Da . Purity can be assessed via HPLC with UV detection at 254 nm.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as fluorinated quinolinones may release volatile byproducts during reactions .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .

Advanced Research Questions

Q. How does bromination at specific positions influence the compound’s antibacterial activity?

- Methodological Answer : Bromination at C(2)-methyl groups (e.g., forming 2-(bromomethyl) derivatives) enhances electrophilicity, enabling alkylation of bacterial virulence factors like quorum-sensing proteins . In contrast, bromination at C(3)/C(6) alters electron density in the quinolinone core, potentially disrupting DNA gyrase binding. To test activity, perform in vitro assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains, comparing MIC values of brominated vs. parent compounds .

Q. What role do fluorine substituents play in modulating biological activity and pharmacokinetics?

- Methodological Answer : The 6,8-difluoro configuration increases lipophilicity, enhancing membrane permeability and target binding (e.g., topoisomerase IV inhibition) . Fluorine’s electron-withdrawing effects stabilize the quinolinone core against metabolic degradation, improving half-life . To validate, conduct comparative studies with non-fluorinated analogs using:

Q. How can catalytic methods improve the synthesis of functionalized quinolin-4(1H)-one derivatives?

- Methodological Answer : Use heterogeneous catalysts like Fe₃O₄@SiO₂-diol-phen-Pd(0) nanocomposites for carbonylative cyclization reactions. These catalysts enable one-pot synthesis under mild conditions (e.g., 80°C in GVL/water) with high recyclability (≥5 cycles without significant loss in activity) . For N-difluoromethylation, employ BrCF₂COOEt as a reagent under transition metal-free conditions, optimizing solvent (DMF) and base (K₂CO₃) to achieve >70% yield .

Q. What strategies enable selective functionalization of the quinolinone core via Mannich reactions?

- Methodological Answer : Use secondary amines (e.g., piperidine or morpholine) and paraformaldehyde in ethanol under reflux to introduce aminomethyl groups at C(3). For retro-Mannich reactions, acidic conditions (e.g., HCl/THF) selectively cleave the C-N bond, regenerating the parent quinolinone . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate products via column chromatography.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.